DHODH Inhibitory Potency: 4-(3,4-Dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-amine vs. Potent Triazine-Based DHODH Inhibitors
In a direct chromogen reduction assay measuring DHODH activity, 4-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-amine exhibited an IC50 of 2.50E+5 nM (250 μM) against Plasmodium falciparum DHODH [1]. In contrast, structurally related triazine derivatives from the same patent family (US8703811) demonstrated dramatically enhanced potency: compound BDBM120355 (US8703811, 97) achieved an IC50 of 178 nM against the same target under identical assay conditions [2]. This represents a >1400-fold difference in potency attributable solely to structural modifications beyond the core scaffold.
| Evidence Dimension | DHODH inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 2.50E+5 nM (250 μM) |
| Comparator Or Baseline | BDBM120355 (US8703811, 97) IC50 = 178 nM |
| Quantified Difference | >1400-fold lower potency for target compound |
| Conditions | Type 2 DHODH activity assay; P. falciparum enzyme; chromogen reduction (DCIP) readout |
Why This Matters
This extreme potency differential defines distinct utility windows: the target compound is unsuitable for DHODH inhibition studies but may serve as an ideal negative control or selectivity probe.
- [1] BindingDB. (n.d.). BDBM120282 (US8703811, 9) – IC50 data for P. falciparum DHODH. Retrieved from https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=120282 View Source
- [2] BindingDB. (n.d.). BDBM120355 (US8703811, 97) – IC50 data for P. falciparum DHODH. Retrieved from https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=120355 View Source
